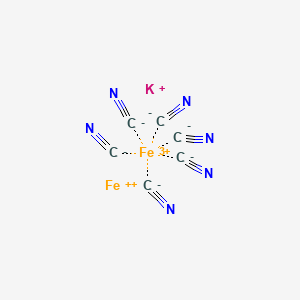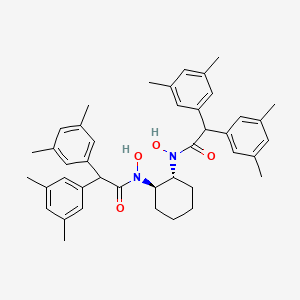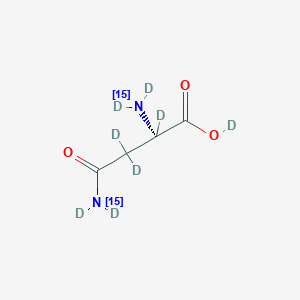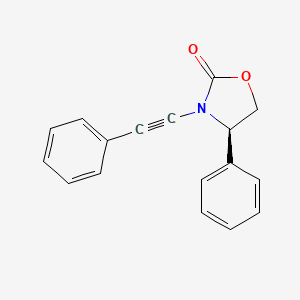
Barium cobalt fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium cobalt fluoride is an inorganic compound with the chemical formula BaCoF4. It is a multiferroic material, meaning it exhibits both ferroelectric and magnetic properties. This compound is of significant interest in the field of materials science due to its unique combination of electrical and magnetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium cobalt fluoride can be synthesized using a hydrothermal method. This involves reacting barium fluoride and cobalt fluoride under high pressure and temperature conditions. The reaction typically takes place in an autoclave, where the reactants are dissolved in water and heated to temperatures around 200-300°C .
Industrial Production Methods: This method ensures high purity and controlled particle size, which are crucial for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions: Barium cobalt fluoride undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between reactants. This compound can participate in redox reactions where cobalt changes its oxidation state.
Substitution Reactions: In these reactions, one atom or group of atoms in a molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used to oxidize cobalt in this compound.
Reducing Agents: Such as sodium borohydride, can reduce cobalt in the compound.
Substitution Reagents: Such as halogens or other fluorides, can replace fluoride ions in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce higher oxidation states of cobalt, while reduction can yield lower oxidation states .
Scientific Research Applications
Barium cobalt fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism by which barium cobalt fluoride exerts its effects is primarily related to its multiferroic properties. The compound exhibits both ferroelectricity and magnetism due to the arrangement of barium, cobalt, and fluoride ions in its crystal structure. The ferroelectric properties arise from the displacement of ions within the crystal lattice, while the magnetic properties are due to the alignment of cobalt ions’ magnetic moments .
Comparison with Similar Compounds
Barium fluoride (BaF2): Like barium cobalt fluoride, barium fluoride is used in optical applications due to its transparency and resistance to radiation.
Cobalt fluoride (CoF2 and CoF3): These compounds are used in catalysis and have similar chemical reactivity to this compound.
Uniqueness: this compound is unique due to its multiferroic properties, which are not commonly found in other similar compounds. This combination of ferroelectricity and magnetism makes it particularly valuable for applications in advanced materials and devices .
Properties
CAS No. |
20704-31-8 |
|---|---|
Molecular Formula |
BaCoF4 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
barium(2+);tetrafluorocobalt(2-) |
InChI |
InChI=1S/Ba.Co.4FH/h;;4*1H/q2*+2;;;;/p-4 |
InChI Key |
HSUXUTLCZMELFQ-UHFFFAOYSA-J |
Canonical SMILES |
F[Co-2](F)(F)F.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)


![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)




![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)
![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)


